1-(difluoromethyl)-1H-imidazol-2-amine
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Overview
Description
1-(Difluoromethyl)-1H-imidazol-2-amine is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoromethyl group in the imidazole ring imparts distinct characteristics that make it valuable in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-imidazol-2-amine typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This reaction can be carried out under various conditions, including the use of metal catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize reagents such as chlorodifluoromethane or fluoroform, which are cost-effective and readily available . The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl imidazole oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(Difluoromethyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals and pharmaceuticals.
Difluoromethyl phenyl sulfide: Known for its lipophilicity and hydrogen bonding capabilities.
Uniqueness
1-(Difluoromethyl)-1H-imidazol-2-amine stands out due to its unique combination of the imidazole ring and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications .
Properties
IUPAC Name |
1-(difluoromethyl)imidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3/c5-3(6)9-2-1-8-4(9)7/h1-3H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEZIRJOKLRUDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)N)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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